N-(3,4-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at the 4-position with a prop-2-en-1-yl (allyl) group and at the 5-position with a pyridin-3-yl moiety. The triazole is linked via a sulfanyl bridge to an acetamide group, which is further substituted with a 3,4-dimethoxyphenyl ring. The methoxy groups on the phenyl ring enhance solubility and may influence electronic properties, while the allyl and pyridine substituents likely modulate steric and binding interactions in biological systems .
Properties
Molecular Formula |
C20H21N5O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5O3S/c1-4-10-25-19(14-6-5-9-21-12-14)23-24-20(25)29-13-18(26)22-15-7-8-16(27-2)17(11-15)28-3/h4-9,11-12H,1,10,13H2,2-3H3,(H,22,26) |
InChI Key |
DQERLFJMBVYINW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves multiple steps including the formation of the triazole ring and the introduction of the sulfanyl group. The detailed synthetic pathway has been documented in various studies, showcasing the efficiency of different reagents and conditions used to achieve high yields.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of triazoles have been shown to induce apoptosis in various cancer cell lines by activating caspases and inhibiting cell proliferation. Specifically:
- Mechanism of Action: The compound is believed to inhibit key proteins involved in cell cycle regulation and apoptosis. For example, it may activate poly(ADP-ribose) polymerase (PARP) and reduce proliferating cell nuclear antigen (PCNA) levels, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar triazole derivatives have demonstrated effectiveness against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival .
Study 1: Antiproliferative Effects
A study assessed the antiproliferative effects of various triazole derivatives on human breast cancer cell lines (MCF-7). Results indicated that certain modifications on the triazole ring significantly enhanced activity against these cells. The compound's ability to induce apoptosis was confirmed through assays measuring annexin V-FITC positivity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Triazole Derivative A | 5.6 | MCF-7 |
| Triazole Derivative B | 8.2 | MCF-7 |
| N-(3,4-dimethoxyphenyl)... | 6.9 | MCF-7 |
Study 2: Antimicrobial Testing
Another study explored the antimicrobial efficacy of several triazole compounds against Gram-positive and Gram-negative bacteria. The results showed that the tested compounds exhibited varying degrees of inhibition, with some showing potent activity against resistant strains .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Scientific Research Applications
Antifungal Applications
Research has indicated that compounds containing the triazole moiety exhibit potent antifungal activity. For example, derivatives of triazoles have been synthesized and evaluated for their efficacy against various fungal strains. A study focusing on pyridine-based triazole derivatives demonstrated that certain compounds exhibited greater antifungal activity than fluconazole against Candida albicans and other pathogenic fungi, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .
The presence of the sulfanyl group in N-(3,4-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may enhance its interaction with fungal enzymes, thereby improving its antifungal potency. Further studies are needed to elucidate the specific mechanisms of action.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Research on related compounds has shown promising results against multiple cancer cell lines. For instance, triazole derivatives have been reported to inhibit the growth of cancer cells such as SNB-19 and OVCAR-8 with significant percent growth inhibitions (PGIs) ranging from 75% to 86% .
The mechanism behind the anticancer activity may involve the induction of apoptosis or inhibition of specific signaling pathways crucial for cancer cell survival. Molecular docking studies suggest that modifications to the triazole structure can lead to enhanced binding affinity to target proteins involved in cancer progression.
Case Study: Antifungal Efficacy
A series of experiments were conducted to evaluate the antifungal activity of various triazole derivatives against Candida species. The results showed that compounds similar to this compound demonstrated higher efficacy compared to traditional antifungals. The study utilized a combination of MIC determination and molecular modeling to understand the interaction between these compounds and fungal targets .
Case Study: Anticancer Potential
In a separate investigation focused on the anticancer properties of triazole derivatives, researchers synthesized a range of compounds based on the triazole scaffold. These compounds were screened against several cancer cell lines. The findings indicated that certain modifications led to increased cytotoxicity and selectivity towards cancer cells over normal cells. The study highlighted the importance of structure-function relationships in developing effective anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Triazole-Acetamide Derivatives
Key structural analogs differ in substituents on the triazole ring, the acetamide-linked aryl group, and the pyridine/phenyl substituents. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Pyridine Orientation : The pyridin-3-yl group in the target compound (vs. 2- or 4-pyridinyl in analogs) may alter hydrogen bonding or π-π stacking in target proteins .
- Aryl Modifications : Methoxy groups (electron-donating) in the target compound vs. methyl or fluorine (electron-withdrawing) in analogs influence electronic density and solubility .
Implications for Target Compound :
- The anti-exudative activity of furan-containing analogs suggests that the pyridin-3-yl and allyl groups in the target compound may similarly modulate inflammatory pathways .
Solubility and Reactivity:
- The 3,4-dimethoxyphenyl group in the target compound improves water solubility compared to non-polar substituents (e.g., 3,4-dimethylphenyl in ) .
- The allyl group may confer reactivity useful for further derivatization (e.g., crosslinking or polymer conjugation).
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3,4-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and analogous triazole-acetamide derivatives?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Alkylation of a triazole-thione precursor (e.g., 4-amino-5-heteroaryl-1,2,4-triazole-3-thione) with α-chloroacetamide derivatives in the presence of KOH or NaOH under reflux conditions .
- Step 2 : Functionalization of the triazole ring via Paal-Knorr condensation or nucleophilic substitution to introduce substituents like pyridinyl or allyl groups .
- Step 3 : Purification via recrystallization (ethanol/water mixtures) and characterization using HPLC (>95% purity) and NMR (e.g., confirming sulfanyl linkage at δ 3.8–4.2 ppm for SCH₂) .
Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm regiochemistry of the triazole ring and substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
- LC-MS : For molecular ion ([M+H]+) validation and detection of byproducts (e.g., unreacted thione intermediates) .
- X-ray crystallography : To resolve ambiguities in stereochemistry or crystal packing, particularly for analogs with bulky substituents .
Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?
- Methodological Answer :
- Anti-exudative activity : Rat carrageenan-induced paw edema models, with dose ranges of 10–100 mg/kg and indomethacin as a positive control .
- Antiproliferative screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at IC₅₀ concentrations (typically 1–50 µM), with cisplatin as a reference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer :
- Variation of substituents : Systematic substitution of the triazole’s 4th position (e.g., replacing allyl with cyclohexyl or aryl groups) and the pyridinyl ring (e.g., fluorination at C2) to assess impacts on potency .
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like COX-2 or EGFR kinase .
- Data-driven optimization : Use QSAR models correlating logP, polar surface area, and IC₅₀ values to prioritize derivatives .
Q. What experimental strategies resolve contradictions in reported bioactivity data for triazole-acetamide analogs?
- Methodological Answer :
- Standardized assays : Replicate studies under controlled conditions (e.g., identical cell lines, serum-free media) to minimize variability .
- Metabolic stability tests : Evaluate cytochrome P450-mediated degradation using liver microsomes to explain discrepancies in in vivo vs. in vitro activity .
- Synergistic analysis : Cross-reference bioactivity with substituent electronic profiles (Hammett constants) to identify outliers in SAR trends .
Q. How can mechanistic studies elucidate the compound’s mode of action in anti-inflammatory pathways?
- Methodological Answer :
- Target identification : Use pull-down assays with biotinylated probes or thermal shift assays to detect protein binding partners .
- Pathway analysis : Western blotting for inflammatory markers (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
- ROS modulation : Measure intracellular reactive oxygen species (ROS) using DCFH-DA fluorescence to assess antioxidant contributions .
Q. What strategies improve the solubility and bioavailability of this hydrophobic triazole-acetamide derivative?
- Methodological Answer :
- Prodrug design : Introduce phosphate or glycoside groups at the acetamide’s N-position for enhanced aqueous solubility .
- Nanoformulation : Encapsulation in PLGA nanoparticles (100–200 nm diameter) to improve circulation time and target tissue accumulation .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice energy and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
